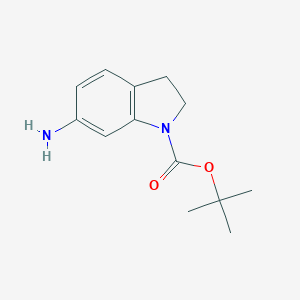![molecular formula C9H12N2O4S B146509 (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 24701-69-7](/img/structure/B146509.png)
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O4S and its molecular weight is 244.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 7-Amca, also known as (6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid or 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid, is the bacterial cell wall . It has the ability to penetrate bacterial cell walls and inhibit their synthesis .
Mode of Action
7-Amca acts by binding reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin . This results in a reduction in fibrinolysis, which consequently reduces the amount of bleeding post-surgery .
Biochemical Pathways
The biochemical pathway of 7-Amca involves the conversion of cephalosporin C into 7-ACA, which is then transformed into 7-Amca . This transformation is achieved through a seven-step procedure that includes the introduction of a 7 α-methoxy group to the cephalosporin nucleus .
Pharmacokinetics
It is known that most elimination takes place during the first eight hours, giving an apparent elimination half-life of approximately two hours . The plasma clearance ranges between 110–116 ml/min, and the urinary recovery of the compound exceeds 95% of the dose .
Result of Action
The result of 7-Amca’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes 7-Amca effective against many pathogenic microorganisms and resistant Gram-negative bacteria .
Action Environment
The action of 7-Amca can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents. It is soluble in DMF, DMSO, and aqueous base . Furthermore, its fluorescence properties, which are used for protein labeling, can be influenced by the presence of other fluorescent compounds .
Properties
CAS No. |
24701-69-7 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
(6S,7S)-7-amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-15-2-4-3-16-8-5(10)7(12)11(8)6(4)9(13)14/h5,8H,2-3,10H2,1H3,(H,13,14)/t5-,8-/m0/s1 |
InChI Key |
BDSDFCVDQUGOFB-XNCJUZBTSA-N |
SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Isomeric SMILES |
COCC1=C(N2[C@H]([C@H](C2=O)N)SC1)C(=O)O |
Canonical SMILES |
COCC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
Synonyms |
7-AMCA; 7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-trans)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-methoxymethyl-Δ3-cephem-4-carboxylic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-AMCA in the pharmaceutical industry?
A: 7-AMCA serves as a key building block in producing commercially important cephalosporin antibiotics. [, , ] These antibiotics are crucial for treating bacterial infections.
Q2: How is 7-AMCA synthesized?
A: 7-AMCA is typically synthesized through a nucleophilic substitution reaction using 7-Aminocephalosporanic acid (7-ACA) and 5-Mercapto-1-methyl-1,2,3,4-tetrazole (5-MMT) as starting materials. [, , , ] This reaction is usually carried out in acetic acid with methylsulfonic acid as a catalyst.
Q3: What factors influence the yield and purity of 7-AMCA during synthesis?
A: Research indicates that several factors affect 7-AMCA synthesis, including the molar ratio of reactants (7-ACA and 5-MMT), catalyst concentration, reaction temperature, and duration. [, , ] Optimizing these parameters is crucial for maximizing yield and achieving high purity.
Q4: How is the structure of 7-AMCA confirmed?
A: The synthesized 7-AMCA is typically characterized using spectroscopic techniques like 1H-NMR, FT-IR, and elemental analysis. [, , , ] These methods help confirm the molecular structure and purity of the synthesized compound.
Q5: Are there efforts to optimize the synthesis of 7-AMCA?
A: Yes, researchers have explored optimization strategies like orthogonal quadratic regression design to establish mathematical models for predicting optimal reaction conditions. [] These models help determine the ideal combination of factors to enhance 7-AMCA yield and purity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




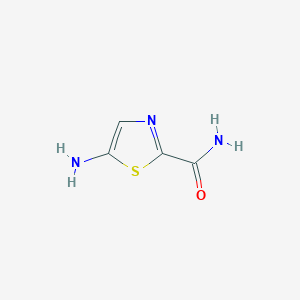

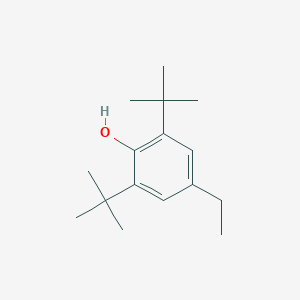
![2-Azetidinecarboxylicacid,2-(1-hydroxyethyl)-,[R-(R*,R*)]-(9CI)](/img/structure/B146437.png)
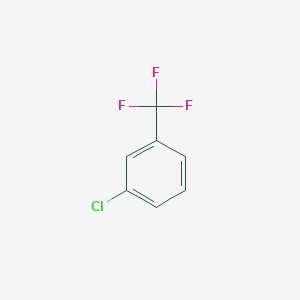
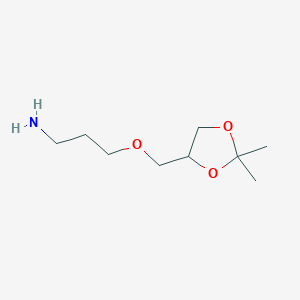

![5-{3-Hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}pyrrolidine-2,4,4-tricarboxylic acid](/img/structure/B146448.png)


